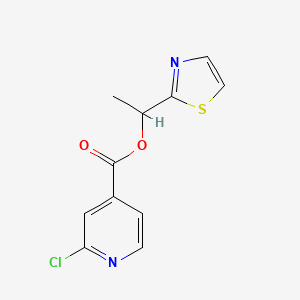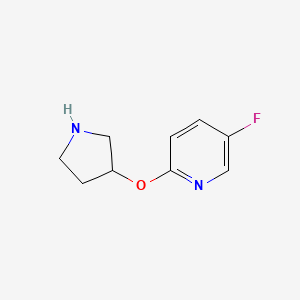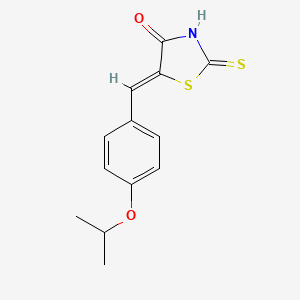![molecular formula C21H14N4O3 B2424565 2-((2-(3-(ベンゾ[d][1,3]ジオキソール-5-イル)-1,2,4-オキサジアゾール-5-イル)-1H-ピロール-1-イル)メチル)ベンゾニトリル CAS No. 1428372-43-3](/img/structure/B2424565.png)
2-((2-(3-(ベンゾ[d][1,3]ジオキソール-5-イル)-1,2,4-オキサジアゾール-5-イル)-1H-ピロール-1-イル)メチル)ベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile is a synthetic organic compound that has gained attention in various fields of scientific research
科学的研究の応用
Chemistry
Catalysis: : Used as a ligand in various metal-catalyzed reactions.
Synthesis: : Intermediate in the synthesis of more complex organic molecules.
Biology
Drug Discovery: : Potential scaffold for designing new pharmaceuticals due to its ability to interact with biological targets.
Medicine
Therapeutics: : Investigated for anti-inflammatory and anticancer activities.
Industry
Materials Science: : Used in the development of novel polymers and advanced materials.
作用機序
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines
Mode of Action
It has been suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression, leading to cell death.
Result of Action
The compound has shown potent growth inhibition properties against various human cancer cell lines . It has been suggested that the compound can induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines . These results indicate that the compound may have potential as an antitumor agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of Benzo[d][1,3]dioxole Derivative: : This step includes the reaction of catechol with paraformaldehyde in the presence of hydrochloric acid, forming the benzo[d][1,3]dioxole core.
Oxadiazole Ring Formation: : The benzo[d][1,3]dioxole derivative undergoes cyclization with nitrile oxide, forming the 1,2,4-oxadiazole ring.
Pyrrole Derivative Synthesis: : The oxadiazole intermediate is then reacted with an appropriate pyrrole derivative under acidic conditions.
Coupling Reaction: : Finally, the pyrrole derivative is coupled with a benzonitrile derivative using standard coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production often involves optimization of the synthetic routes mentioned above to increase yield and purity. Catalysts and specific reaction conditions are tailored to scale up the reactions. Use of continuous flow reactors may also be employed for efficient large-scale synthesis.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : It can undergo oxidation reactions, primarily at the pyrrole ring.
Reduction: : The compound may be reduced, especially at the benzonitrile moiety, to form corresponding amines.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible on the aromatic rings.
Common Reagents and Conditions Used
Oxidation Reagents: : Potassium permanganate, chromic acid.
Reduction Reagents: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: : Halogens, nucleophiles like thiolates and amines.
Major Products Formed from These Reactions
Oxidation Products: : Ketones or carboxylic acids depending on the extent of oxidation.
Reduction Products: : Corresponding amines and alcohols.
Substitution Products: : Various substituted derivatives depending on the nature of the substituent.
類似化合物との比較
2-((2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile is unique compared to similar compounds like:
2-((2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzamide
2-((2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzylamine
These compounds share similar structural features but differ in their functional groups, which significantly affects their reactivity and applications. The benzonitrile group in 2-((2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile offers unique electronic properties that make it stand out for specific applications in medicinal chemistry and materials science.
特性
IUPAC Name |
2-[[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3/c22-11-15-4-1-2-5-16(15)12-25-9-3-6-17(25)21-23-20(24-28-21)14-7-8-18-19(10-14)27-13-26-18/h1-10H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZALHUTYUFOWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC5=CC=CC=C5C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424483.png)
![1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2424486.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2424488.png)

![2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2424491.png)

![N-[(4-butyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2424496.png)

![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2424499.png)
![1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde](/img/structure/B2424500.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2424501.png)
![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole](/img/structure/B2424503.png)
![4-[4-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2424504.png)
